molecular formula C11H15Cl2NO2 B13525013 (3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride

(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride

Cat. No.: B13525013
M. Wt: 264.14 g/mol
InChI Key: ACPFVIMKPSKOFQ-HNCPQSOCSA-N
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Description

(3R)-3-[(4-chlorophenoxy)methyl]morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a (4-chlorophenoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(4-chlorophenoxy)methyl]morpholine hydrochloride typically involves the reaction of morpholine with (4-chlorophenoxy)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-[(4-chlorophenoxy)methyl]morpholine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(4-chlorophenoxy)methyl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The (4-chlorophenoxy)methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and various alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3R)-3-[(4-chlorophenoxy)methyl]morpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-[(4-chlorophenoxy)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The (4-chlorophenoxy)methyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-[(4-chlorophenoxy)methyl]morpholine hydrochloride is unique due to its specific combination of a morpholine ring and a (4-chlorophenoxy)methyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

(3R)-3-[(4-chlorophenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C11H14ClNO2.ClH/c12-9-1-3-11(4-2-9)15-8-10-7-14-6-5-13-10;/h1-4,10,13H,5-8H2;1H/t10-;/m1./s1

InChI Key

ACPFVIMKPSKOFQ-HNCPQSOCSA-N

Isomeric SMILES

C1COC[C@@H](N1)COC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1COCC(N1)COC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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